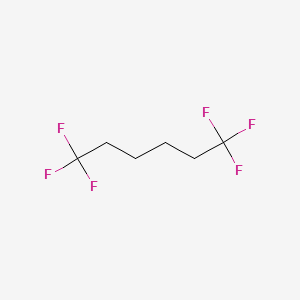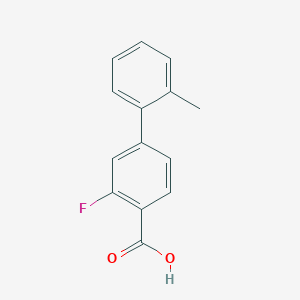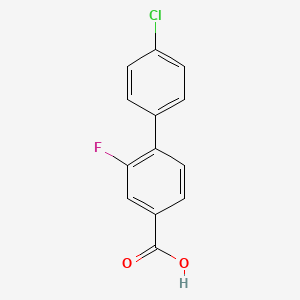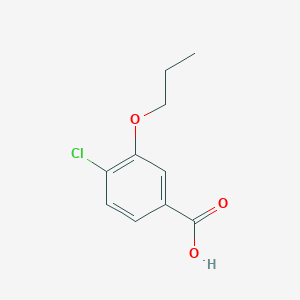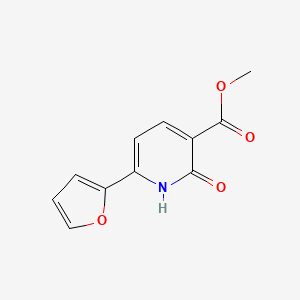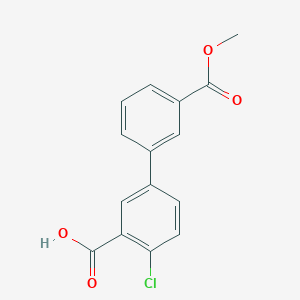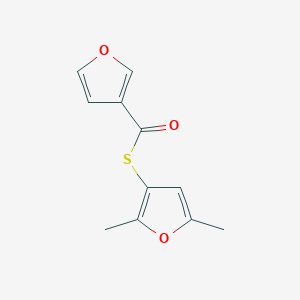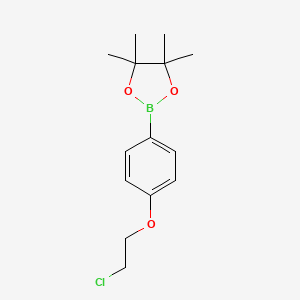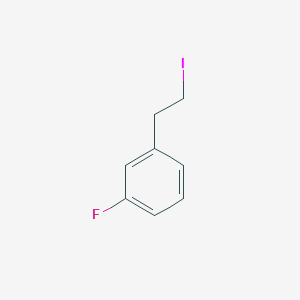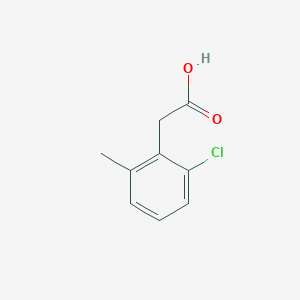
4-bromo-7-methoxy-1H-indole
Descripción general
Descripción
4-bromo-7-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It is a derivative of indole, a heterocyclic compound that is prevalent in many natural products and drugs .
Molecular Structure Analysis
The molecular structure of 4-bromo-7-methoxy-1H-indole consists of a pyrrole ring fused to a benzene ring, forming a bicyclic structure known as indole. The indole nucleus is substituted at the 4-position with a bromine atom and at the 7-position with a methoxy group .Physical And Chemical Properties Analysis
4-bromo-7-methoxy-1H-indole is a compound with a molecular weight of 226.07. It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Cancer Treatment
4-bromo-7-methoxy-1H-indole derivatives have been studied for their potential in treating cancer. The indole core is a prevalent structure in many natural and synthetic compounds with anticancer properties. These derivatives can interfere with the proliferation of cancer cells and may be used to develop new chemotherapeutic agents .
Antimicrobial Activity
Research has indicated that indole derivatives exhibit significant antimicrobial activity. This makes 4-bromo-7-methoxy-1H-indole a candidate for the development of new antibiotics that could be effective against resistant strains of bacteria .
Neurodegenerative Disorders
Indoles, including 4-bromo-7-methoxy-1H-indole, are being explored for their neuroprotective effects. They may play a role in the development of treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s by modulating pathways involved in neuronal survival .
Anti-inflammatory Applications
The anti-inflammatory properties of indole derivatives make them suitable for research into treatments for chronic inflammatory diseases. By modulating the immune response, these compounds could lead to new anti-inflammatory medications .
Antiviral Agents
Some indole derivatives have shown promise as antiviral agents. They can inhibit the replication of viruses, including influenza and HIV, making them valuable for the synthesis of new antiviral drugs .
Antidiabetic Effects
The potential of indole derivatives in managing diabetes is an area of interest. These compounds may affect insulin secretion or sensitivity, providing a new approach to diabetes treatment .
Synthetic Chemistry
4-bromo-7-methoxy-1H-indole serves as a synthetic intermediate in the preparation of various indole derivatives. Its reactivity allows for the creation of diverse compounds with potential applications in pharmaceuticals and materials science.
Propiedades
IUPAC Name |
4-bromo-7-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEJDYPAEFIBCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676457 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-7-methoxy-1H-indole | |
CAS RN |
436091-59-7 | |
| Record name | 4-Bromo-7-methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10676457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![12-Benzyl-12b-methyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine hydrochloride](/img/structure/B1454826.png)
